4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid
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Overview
Description
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid is a chemical compound with a complex structure that includes dichlorophenyl and methoxycarbonyl groups attached to a dimethylnicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid typically involves multiple steps. One common method includes the reaction of 2,3-dichlorophenyl with a suitable nicotinic acid derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxycarbonyl)phenyl N-(2,3-dichlorophenyl)carbamate
- 4-(2,3-Dichlorophenyl)-1-(2-methoxybenzoyl)semicarbazide
Uniqueness
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6H,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAXOPSSIFVUSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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